molecular formula C17H20N4O7 B571005 Suc-Gly-Pro-pNA CAS No. 115846-45-2

Suc-Gly-Pro-pNA

Cat. No. B571005
M. Wt: 392.368
InChI Key: VZJOBHXJPRQCGO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .


Molecular Structure Analysis

Suc-Gly-Pro-pNA has a molecular formula of C17H20N4O7 . Its molecular weight is 392.36 . The structure includes a sequence of three amino acids (Suc-Gly-Pro) attached to a p-nitroaniline (pNA) group .


Chemical Reactions Analysis

Suc-Gly-Pro-pNA is a chromogenic substrate that can be cleaved by certain enzymes, such as dipeptidyl peptidase IV (DPP IV) . The cleavage releases a chromogenic compound, p-nitroanilide, which can be detected spectrophotometrically .


Physical And Chemical Properties Analysis

Suc-Gly-Pro-pNA has a molecular weight of 392.36 and a molecular formula of C17H20N4O7 . Other physical and chemical properties such as solubility, stability, and reactivity are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

  • Substrate-dependent kinetics of pig brain prolyl oligopeptidase and its inhibition by JTP-4819

    This study examined prolyl oligopeptidase (POP) kinetics using derivatives including Suc-Gly-Pro-AMC. They found that Suc-Gly-Pro-AMC exhibited substrate inhibition kinetics, which is important in understanding the structure-activity relationships of potent POP inhibitors (Venäläinen et al., 2002).

  • Identification of a succinyl-trialanine p-nitroanilide hydrolase as proline endopeptidase in hog kidney

    This research identified an enzyme in hog kidney cytosol that hydrolyzes Suc-(Ala)3-pNA but not natural elastin. They suggested that this enzyme might be identical to proline endopeptidase, which is known for degrading oxytocin (Soeda et al., 1984).

  • Prolyl oligopeptidase from bovine lens

    This study purified prolyl oligopeptidase from bovine lens and found it hydrolyzes several elastase substrates including N-suc-gly-pro-MCA, providing insights into enzyme substrate specificity and inhibitor susceptibility (Sharma & Ortwerth, 1994).

  • Link between proteinase activity and clinical parameters in periodontal disease treatment

    This research related proteolytic enzyme activity in gingival crevicular fluid to clinical parameters for periodontitis detection, utilizing substrates such as MeOSuc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Pro-Phe-pNA for measuring neutrophil serine proteinases activity (Mailhot et al., 1998).

  • Peptide nucleic acids (PNA) in therapeutic applications

    This review discusses the properties and therapeutic applications of PNAs, highlighting their potential in gene alteration technologies. Though not directly related to Suc-Gly-Pro-pNA, it provides context on the wider applications of peptide-based compounds (Montazersaheb et al., 2018).

Future Directions

The use of Suc-Gly-Pro-pNA and similar compounds in the field of biomedical research is promising. For instance, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . Additionally, they have potential applications in celiac disease to reduce gluten immunogenic peptides .

properties

IUPAC Name

4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJOBHXJPRQCGO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Gly-Pro-pNA

Citations

For This Compound
8
Citations
EK Kocazorbaz, F Zihnioglu - Protein expression and purification, 2017 - Elsevier
… substrates (Leu-pNA, Pro-pNA, Glu-pNA, Glu-Ala-pNA, H-Ala-Pro-pNA, H-Arg-Pro-pNA, H-Val-Ala-pNA, H-Gly-Pro-pNA, Suc-Ala-Pro-pNA, Z-Gly-Pro-pNA, and Suc-Gly-Pro-pNA). …
Number of citations: 12 www.sciencedirect.com
L Stepaniak - Electronic Journal of Polish Agricultural Universities …, 1999 - infona.pl
… (PepX) substrates, Gly-Pro-AMC or Gly-PropNA and on proline endopepetidase (PEP) substrates Suc-Gly-Pro-Leu-Gly-Pro, Suc-Gly-Pro-AMC, Z-Gly-Pro-AMC or Suc-Gly-Pro-pNA, …
Number of citations: 3 www.infona.pl
M Ma, Y Cong, JZH Zhang, L Zhang - ChemBioChem, 2023 - Wiley Online Library
… xanthus PEP hydrolyzed substrates Suc-Gly-Pro-pNA (Pro-substrate) and SucGly-Ala-pNA (Ala-… line represents the Suc-Gly-Pro-pNA. c) Docking result of PEP with Suc-Gly-Pro-pNA. d) …
M Abdul Roda, M Sadik, A Gaggar, MT Hardison… - PloS one, 2014 - journals.plos.org
… Enzyme activity was measured with increasing substrate (Suc-Gly-Pro-pNA) concentrations, ranging from 0.2–10 mM. The velocity was calculated as mM * min −1 * ml −1 . Data are …
Number of citations: 26 journals.plos.org
H Capiralla, T Hiroi, T Hirokawa, S Maeda - Process Biochemistry, 2002 - Elsevier
An extracellular endopeptidase has been isolated and purified by a single step protocol using Bacitracin–NHS (N-hydroxysuccinimide) Sepharose affinity system. Halobacterium …
Number of citations: 57 www.sciencedirect.com
JM Goldstein, A Banbula, T Kordula… - Infection and …, 2001 - Am Soc Microbiol
… H-Gly-Pro-pNa, H-Arg-Pro-pNa, H-Ala-Ala-pNa, N-Suc-Gly-Pro-pNa, L-Pro-pNa, H-Gly-Arg-pNa, H-Gly-pNa, Sar-Pro-Arg-pNa, Di-isopropyl fluorophosphate (DFP), … Suc-Gly-Pro-pNa 0 …
Number of citations: 35 journals.asm.org
D Kucharczyk, R Kujawa, A Mamcarz… - Electronic Journal of …, 1999 - ejpau.media.pl
… (PepX) substrates, Gly-Pro-AMC or Gly-PropNA and on proline endopepetidase (PEP) substrates Suc-Gly-Pro-Leu-Gly-Pro, Suc-Gly-Pro-AMC, Z-Gly-Pro-AMC or Suc-Gly-Pro-pNA, …
Number of citations: 35 www.ejpau.media.pl
MGAVOF CONFORMATION… - Agricultural …, 1999 - ejpau.media.pl
… (PepX) substrates, Gly-Pro-AMC or Gly-PropNA and on proline endopepetidase (PEP) substrates Suc-Gly-Pro-Leu-Gly-Pro, Suc-Gly-Pro-AMC, Z-Gly-Pro-AMC or Suc-Gly-Pro-pNA, …
Number of citations: 6 www.ejpau.media.pl

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